molecular formula C15H18N2O5 B1596670 Z-Pro-Gly-OH CAS No. 2766-18-9

Z-Pro-Gly-OH

Cat. No. B1596670
CAS RN: 2766-18-9
M. Wt: 306.31 g/mol
InChI Key: OJJIMQSJQYRZLT-UHFFFAOYSA-N
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Description



  • Z-Pro-Gly-OH is an amino acid derivative with the chemical formula C₁₅H₁₈N₂O₅ . It is also known as N-benzyloxycarbonylglycine .

  • The compound consists of a proline (Pro) residue linked to a glycine (Gly) residue through an amide bond.

  • The benzyloxycarbonyl (Z) group serves as a protective group for the amino group of glycine, preventing unwanted reactions during peptide synthesis.





  • Synthesis Analysis



    • Z-Pro-Gly-OH is commonly synthesized using solution-phase peptide synthesis methods.

    • The amino group of glycine is protected with the Z-group, and the carboxyl group of proline is activated for acylation.

    • The peptide bond is formed by coupling the protected amino acid derivatives using reagents like dicyclohexylcarbodiimide (DCC) .





  • Molecular Structure Analysis



    • The molecular structure of Z-Pro-Gly-OH consists of a proline residue linked to a glycine residue.

    • The benzyloxycarbonyl group is attached to the amino group of glycine, and the carboxyl group of proline remains unreacted.





  • Chemical Reactions Analysis



    • Z-Pro-Gly-OH can participate in peptide bond formation reactions with other amino acids to create longer peptides or proteins.

    • It can also undergo hydrolysis reactions to release the protected amino acid residues.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 585.8±50.0 °C at 760 mmHg

    • Vapour Pressure : 0.0±1.7 mmHg at 25°C

    • Flash Point : 308.1±30.1 °C

    • Molar Refractivity : 76.4±0.3 cm³/mol

    • Polar Surface Area : 96 Ų

    • Polarizability : 30.3±0.5 × 10⁻²⁴ cm³

    • Appearance : White to off-white powder




  • Scientific Research Applications

    Gas Phase IR Spectra and Secondary Structure

    Z-Pro-Gly-OH, along with its variant Z-Pro-Leu-Gly-OH, has been studied for its structural properties in the gas phase using infrared (IR) spectroscopy. This research, conducted by Chakraborty et al. (2012), indicates the formation of different hydrogen-bonding networks in peptides capped with a benzyloxycarbonyl (Z-) group. The Z-Pro-Leu-Gly-OH in the gas phase forms a γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

    Peptide Synthesis via Enzyme Catalysis

    The tripeptides including Z-Pro-Leu-Gly-OEt, a close analog of Z-Pro-Gly-OH, have been synthesized using enzyme catalysis methods, as described by Cheng, Miranda, and Tominaga (2009). The study provides detailed optimal conditions for enzymatic couplings, offering insights into efficient peptide synthesis methods (Cheng, Miranda, & Tominaga, 2009).

    Surface Modification Using Z-Gly-OH

    Gorshkova, Gorshkov, and Pavelyev (2021) discussed a solvent-free approach for functionalizing carbon nanotubes using Z-Gly-OH. This method facilitates the production of amino groups on the CNT surface, highlighting the potential of Z-Gly-OH in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).

    Role in Prolyl Oligopeptidase Catalysis

    Research by Szeltner, Renner, and Polgár (2008) investigated prolyl oligopeptidase, an enzyme implicated in memory disorders, and its interaction with substrates including Z-Gly-Pro-Nap. The study provides a comprehensive understanding of the enzyme's catalytic mechanism and its substrate dependence, which is crucial for drug design in neuropsychiatric disorders (Szeltner, Renner, & Polgár, 2008).

    Photocatalytic Applications in Environmental Sciences

    In the context of photocatalytic applications, a study by He et al. (2017) explored novel photocatalysts for hydrogen production, employing a Z-scheme mechanisminvolving materials like WO3/g-C3N4/Ni(OH)x. While not directly involving Z-Pro-Gly-OH, this research demonstrates the broader implications of Z-scheme photocatalysts in addressing energy and environmental issues, providing a perspective on how similar mechanisms might be applied in the context of Z-Pro-Gly-OH based materials (He, Xie, Luo, Wen, Ma, Li, Fang, & Zhang, 2017).

    Biomedical and Therapeutic Applications

    In the biomedical field, Turkez et al. (2022) investigated the safety and toxicity profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs, including Z-Gly-Pro-DOPA, Z-Gly-Pro-SRT, and Z-Gly-Pro-Dox. These peptides are of interest in treating neurological disorders like Alzheimer's and Parkinson's disease. The study's insights into the biocompatibility of these peptides are crucial for their potential therapeutic applications (Turkez, Tozlu, Tatar, Arslan, Çadırcı, Marinelli, Yapca, Cacciatore, Di Stefano, & Mardinoğlu, 2022).

    Safety And Hazards



    • Z-Pro-Gly-OH is generally safe for handling in a laboratory setting.

    • However, standard safety precautions should be followed, including wearing appropriate protective equipment and avoiding inhalation or skin contact.




  • Future Directions



    • Research on Z-Pro-Gly-OH continues to explore its applications in peptide synthesis and potential biological activities.

    • Further studies may investigate its interactions with enzymes, receptors, or other biomolecules.




    I hope this analysis provides a comprehensive overview of Z-Pro-Gly-OH . If you need further details or have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19)/t12-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJJIMQSJQYRZLT-LBPRGKRZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901264131
    Record name 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901264131
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    306.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Z-Pro-Gly-OH

    CAS RN

    2766-18-9
    Record name 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2766-18-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901264131
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    21
    Citations
    RS Rapaka, RS Bhatnagar - International Journal of Peptide …, 1975 - Wiley Online Library
    The synthesis of several sequential oligomer models of collagen is reported. Polytripeptides H(‐Pro‐Gly‐Leu‐) n OH, H(‐Pro‐Gly‐Phe‐) n OH, H(‐Pro‐Sar‐Gly‐) n OH, H‐(‐Sar‐Pro‐Gly…
    Number of citations: 18 onlinelibrary.wiley.com
    I Val - Bull. Chem. Soc. Jpn, 1984 - jlc.jst.go.jp
    To explain lhe bitter taste exhibited by BPIa (Arg-Gly-Pro-Pro-Phe-Ue-Val) which was isolated from casein hydrolyzate, we have proposed the following requirement: its characteristic …
    Number of citations: 0 jlc.jst.go.jp
    RS Rapaka, RS Bhatnagar… - … : Original Research on …, 1976 - Wiley Online Library
    Racemization in the synthesis of tripeptide intermediates and their polymers was investigated, using L‐amino acid oxidase. Stepwise investigation of peptide intermediates showed no …
    Number of citations: 14 onlinelibrary.wiley.com
    T Shigenaga, K Otagiri, H Kanehisa… - Bulletin of the Chemical …, 1984 - journal.csj.jp
    To explain the bitter taste exhibited by BPIa (Arg–Gly–Pro–Pro–Phe–Ile–Val) which was isolated from casein hydrolyzate, we have proposed the following requirement: its characteristic …
    Number of citations: 22 www.journal.csj.jp
    HR Kricheldorf, ETK Haupt… - Magnetic resonance in …, 1986 - Wiley Online Library
    The 75.4 MHz 13 C NMR CP/MAS spectra of five classes of solid proline peptides were measured: cyclodipeptides, unprotected dipeptides, N‐tert‐butoxycarbonyl‐ (Boc) or N‐…
    S Konno, CH Stammer - International Journal of Peptide and …, 1978 - Wiley Online Library
    The direct oxidation of a dipeptide azlactone (1) by DDQ affords an optically active unsaturated dipeptide azlactone (2). It was shown that the double bond had the Z‐configuration and …
    Number of citations: 19 onlinelibrary.wiley.com
    C Kettner, E Shaw - Biochimica et Biophysica Acta (BBA)-Enzymology, 1979 - Elsevier
    … H-Arg(NO2)CH2C1 • HC1 (0.49 g, 1.7 mmol) was prepared and was coupled, using the mixed anhydride method, to Z-Pro-Gly-OH (0.59 g, 1.9 mmol) by the procedures described …
    Number of citations: 47 www.sciencedirect.com
    ML Huggins, K Ohtsuka… - Journal of Polymer …, 1968 - Wiley Online Library
    X-ray diffraction and aiialytical data1 from collagcii suggest that either a synthetic polytripeptide of the type (Pro-X-Gly), or one of the type (Pro-Gly-X), where X represents an amino acid …
    Number of citations: 4 onlinelibrary.wiley.com
    RS Rapaka, DE Nitecki, RS Bhatnagar - Protein Crosslinking: Biochemical …, 1977 - Springer
    Synthesis of racemization-free sequential polypeptides is a major challenge to the peptide chemist. The loss of optical integrity at a single residue can drastically alter the properties of …
    Number of citations: 4 link.springer.com
    D Gillessen, H Künzi, A Trzeciak, G Roncari… - … für Naturforschung C, 1974 - degruyter.com
    … The C-terminal tetrapeptide was prepared by two consecutive mixed anhydride reac tions of Z-Pro-OH with free glycine and of the re sulting Z-Pro-Gly-OH 9 with ammonia, followed by …
    Number of citations: 0 www.degruyter.com

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